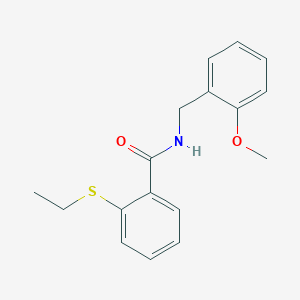
2-(ethylsulfanyl)-N-(2-methoxybenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)-N-[(2-methoxyphenyl)methyl]benzamide is an organic compound with a complex structure that includes an ethylsulfanyl group, a methoxyphenyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-N-[(2-methoxyphenyl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzamide core.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, where the benzamide core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 2-(Ethylsulfanyl)-N-[(2-methoxyphenyl)methyl]benzamide would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-N-[(2-methoxyphenyl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The ethylsulfanyl and methoxyphenyl groups could play roles in binding to the active site of enzymes or receptors, while the benzamide core could influence the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-N-[(2-methoxyphenyl)methyl]benzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-(Ethylsulfanyl)-N-[(4-methoxyphenyl)methyl]benzamide: Similar structure but with the methoxy group in the para position.
2-(Ethylsulfanyl)-N-[(2-hydroxyphenyl)methyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(Ethylsulfanyl)-N-[(2-methoxyphenyl)methyl]benzamide is unique due to the specific combination of functional groups, which can influence its reactivity and interactions with biological targets. The presence of both ethylsulfanyl and methoxyphenyl groups provides a distinct chemical profile that can be exploited in various applications.
Properties
Molecular Formula |
C17H19NO2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C17H19NO2S/c1-3-21-16-11-7-5-9-14(16)17(19)18-12-13-8-4-6-10-15(13)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
YMNKPBXVCGJTSW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















